molecular formula C16H15ClF3N5O B2564362 N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 2380087-08-9

N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B2564362
CAS No.: 2380087-08-9
M. Wt: 385.78
InChI Key: NQSNQVRZLAEDRI-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridazinyl ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the pyridazinyl ring, introduction of the trifluoromethyl group, and coupling with the piperazine moiety. Common synthetic routes may involve:

    Formation of the Pyridazinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often employs radical trifluoromethylation techniques.

    Coupling with Piperazine: The final step involves coupling the pyridazinyl intermediate with piperazine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and pyridazinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine gas and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The piperazine moiety may contribute to its binding affinity to certain receptors or enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide is unique due to its combination of a trifluoromethyl group, pyridazinyl ring, and piperazine moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N5O/c17-11-3-1-2-4-12(11)21-15(26)25-9-7-24(8-10-25)14-6-5-13(22-23-14)16(18,19)20/h1-6H,7-10H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSNQVRZLAEDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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